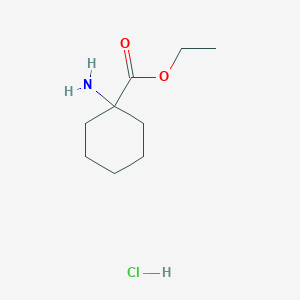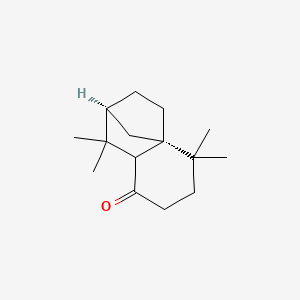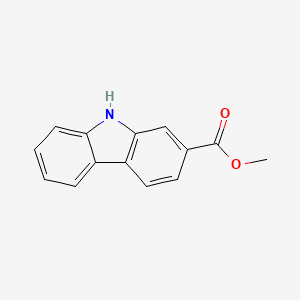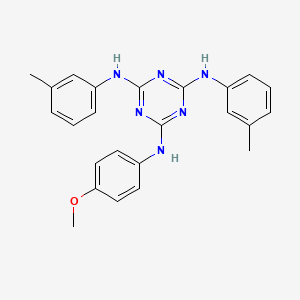
Tartrato ácido de amonio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ammonium hydrogen tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mecanismo De Acción
Mode of Action
As an acidic salt, it can react with bases, resulting in neutralization reactions . This property might influence its interactions with other compounds in a given environment.
Biochemical Pathways
It’s worth noting that the compound’s ability to react with bases could potentially influence various biochemical reactions, depending on the specific context .
Result of Action
Given its chemical properties, it may interact with other compounds in its environment, potentially influencing various chemical reactions .
Action Environment
Ammonium hydrogen tartrate is a stable compound that is soluble in water . Its reactivity with bases suggests that its action, efficacy, and stability could be influenced by the pH of its environment . Furthermore, it is sensitive to moisture, indicating that humidity could also affect its properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium hydrogen tartrate can be synthesized through the neutralization of tartaric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the tartaric acid dissolved in water and ammonium hydroxide added slowly until the pH reaches neutrality. The resulting solution is then evaporated to yield the ammonium salt .
Industrial Production Methods
In industrial settings, the production of ammonium 3-carboxy-2,3-dihydroxypropanoate follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is often purified through crystallization techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium tartrate
- Potassium tartrate
- Calcium tartrate
Uniqueness
Ammonium hydrogen tartrate is unique due to its ammonium ion, which imparts different solubility and reactivity properties compared to other tartrate salts. This makes it particularly useful in applications where specific ionic interactions are required .
Propiedades
Número CAS |
3095-65-6 |
|---|---|
Fórmula molecular |
C4H9NO6 |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1 |
Clave InChI |
ZMFVLYPTTFPBNG-ZVGUSBNCSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+] |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[NH4+] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+] |
Números CAS relacionados |
3095-65-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)

